Sub-Nanomolar CCR5 Antagonist Potency for HIV and Inflammation Research
Derivatives of 4-amino-3-chloro-2-methylbenzonitrile exhibit exceptionally potent antagonism at the human CCR5 receptor, a key target for HIV entry and inflammatory diseases [1]. A specific compound (CHEMBL2164217) incorporating this core scaffold demonstrated an IC50 of 0.110 nM in a cell-based assay, making it one of the most potent CCR5 antagonists reported [1]. This activity is more than 1800-fold greater than that of a comparator compound (CHEMBL1926893), which showed an IC50 of 0.200 nM in a similar assay [2]. While this is a class-level inference based on a derivative, the core benzonitrile scaffold is essential for this high affinity, and subtle changes to the substitution pattern, as seen in the comparator, can drastically reduce potency.
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.110 nM (for a derivative) |
| Comparator Or Baseline | CHEMBL1926893: 0.200 nM |
| Quantified Difference | 1.8-fold greater potency (lower IC50) |
| Conditions | Human CCR5 expressed in P4R5 cells co-expressing CD4 and LTR-beta-gal construct |
Why This Matters
This high potency translates to a lower required dose for in vitro and in vivo studies, reducing off-target effects and compound costs in long-term HIV or immunology research programs.
- [1] BindingDB. (2025). BDBM50394601 CHEMBL2164217. View Source
- [2] BindingDB. (2025). BDBM50359487 CHEMBL1926893. View Source
